molecular formula C27H29N5O3S B306028 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide

2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide

Cat. No. B306028
M. Wt: 503.6 g/mol
InChI Key: VSASTBOOZGIHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A is not fully understood. However, it has been proposed that 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. Additionally, 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A may interact with specific receptors in the body, leading to its physiological effects.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A has been shown to have various biochemical and physiological effects. In cancer cells, 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A has been shown to inhibit cell growth and induce apoptosis. In the brain, 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A has been shown to have neuroprotective effects and improve cognitive function. Additionally, 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A in lab experiments is its potential as a lead compound for drug discovery. Additionally, 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A has been shown to have a low toxicity profile in animal studies. However, one limitation of using 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

For research on 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A include the development of new drugs and further investigation of its potential applications.

Synthesis Methods

2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of reagents such as isopropyl bromide, 4-methyl-5-mercapto-1,2,4-triazole, and naphthalene-1-amine. The final product is obtained through a series of purification steps, including crystallization and column chromatography.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A has shown potential in various scientific research applications, including cancer treatment, drug discovery, and neuroscience. In cancer treatment, 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A has been used as a lead compound for the development of new drugs. In neuroscience, 2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide A has been shown to have neuroprotective effects and improve cognitive function.

properties

Product Name

2-(4-isopropylphenoxy)-N-[(4-methyl-5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide

Molecular Formula

C27H29N5O3S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[[4-methyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C27H29N5O3S/c1-18(2)19-11-13-21(14-12-19)35-16-25(33)28-15-24-30-31-27(32(24)3)36-17-26(34)29-23-10-6-8-20-7-4-5-9-22(20)23/h4-14,18H,15-17H2,1-3H3,(H,28,33)(H,29,34)

InChI Key

VSASTBOOZGIHLL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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